molecular formula C11H9F2N3O3S B2670002 2,4-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide CAS No. 1421441-53-3

2,4-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide

Cat. No.: B2670002
CAS No.: 1421441-53-3
M. Wt: 301.27
InChI Key: YRZVWDPQMBJMIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions on the benzene ring, a methoxy group at the 2 position on the pyrimidine ring, and a sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2,4-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide typically involves the nucleophilic aromatic substitution reaction of 2,4-difluoronitrobenzene with 2-methoxypyrimidine-5-amine. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as simulated moving bed (SMB) chromatography can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by binding to its ligand-binding domain. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

2,4-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3O3S/c1-19-11-14-5-8(6-15-11)16-20(17,18)10-3-2-7(12)4-9(10)13/h2-6,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZVWDPQMBJMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NS(=O)(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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